molecular formula C13H10O3 B1584288 2,4'-Dihydroxybenzophenone CAS No. 606-12-2

2,4'-Dihydroxybenzophenone

Cat. No.: B1584288
CAS No.: 606-12-2
M. Wt: 214.22 g/mol
InChI Key: HUYKZYIAFUBPAQ-UHFFFAOYSA-N
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Description

(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone, also known as 2,4’-dihydroxybenzophenone, is an organic compound with the molecular formula C13H10O3 and a molecular weight of 214.22 g/mol . This compound is characterized by the presence of two hydroxyl groups attached to the phenyl rings of a benzophenone structure. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 2,4’-Dihydroxybenzophenone is the intramolecular hydrogen bonds in the molecule itself . The strength of these bonds is the main factor affecting the UV absorption ability of this compound .

Mode of Action

2,4’-Dihydroxybenzophenone interacts with its targets by forming intramolecular hydrogen bonds . The addition of different substituents leads to various changes in the strength of the hydrogen bonding in 2,4’-Dihydroxybenzophenone . For instance, halogen groups and electron-absorbing groups such as -CN and -NO2 increase the strength of the hydrogen bond, while electron-giving groups such as -N(CH3)2 and -OCH3 decrease the strength of the bond .

Biochemical Pathways

2,4’-Dihydroxybenzophenone affects the β-Catenin signaling pathway . It increases the phosphorylation of glycogen synthase kinase-3β (GSK-3β) at Ser9 and the total expression of β-catenin in the cytosol . This leads to an increase in the localization of β-catenin into the nucleus .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Result of Action

The action of 2,4’-Dihydroxybenzophenone results in increased osteoblast differentiation and activation . This is evidenced by increased alkaline phosphatase (ALP) activation and mineralization in a concentration-dependent manner, accompanied by higher expression of osteoblast-specific markers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-Dihydroxybenzophenone. For instance, it is toxic to aquatic life with long-lasting effects . Also, the compound’s insolubility in water may affect its distribution in the environment and its interaction with biological systems.

Biochemical Analysis

Biochemical Properties

2,4’-Dihydroxybenzophenone has been found to interact with several biomolecules, including enzymes and proteins. For instance, it has been shown to inhibit the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 (MD2) signaling pathway . This interaction reduces the production of mitochondrial reactive oxygen species (mtROS), which are involved in inflammatory responses .

Cellular Effects

In cellular contexts, 2,4’-Dihydroxybenzophenone has demonstrated significant effects. It has been shown to reduce the expression of pro-inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-α (TNF-α), and interleukin-12 (IL-12) in RAW 264.7 macrophages . Furthermore, it has been found to stimulate the β-Catenin signaling pathway, promoting osteoblast differentiation and activation in MC3T3-E1 preosteoblast cells .

Molecular Mechanism

The molecular mechanism of 2,4’-Dihydroxybenzophenone involves binding to the hydrophobic pocket of MD2, blocking the dimerization of TLR4 . This interaction inhibits the TLR4/MD2 signaling pathway, reducing the level of mtROS production .

Temporal Effects in Laboratory Settings

While specific temporal effects of 2,4’-Dihydroxybenzophenone in laboratory settings have not been extensively reported, studies have shown that it can effectively reduce inflammatory responses induced by lipopolysaccharide (LPS) and endotoxemia .

Dosage Effects in Animal Models

In animal models, 2,4’-Dihydroxybenzophenone has shown protective effects against acetaminophen-induced hepatotoxicity . Specific dosage effects and thresholds have not been extensively reported.

Metabolic Pathways

Its ability to inhibit the TLR4/MD2 signaling pathway suggests it may influence pathways related to inflammation and oxidative stress .

Subcellular Localization

It has been shown to increase the total expression of β-catenin in the cytosol and markedly increase the localization of β-catenin into the nucleus .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone typically involves the benzoylation of substituted phenols. One common method is the Fries rearrangement, where phenyl esters are rearranged to hydroxy ketones using anhydrous aluminum chloride as a catalyst under neat conditions . The reaction proceeds as follows:

    Benzoylation: Phenol is reacted with benzoyl chloride in the presence of a base such as pyridine to form phenyl benzoate.

    Fries Rearrangement: The phenyl benzoate is then subjected to anhydrous aluminum chloride, leading to the formation of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone.

Industrial Production Methods: Industrial production of (2-hydroxyphenyl)(4-hydroxyphenyl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: (2-Hydroxyphenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

(2-Hydroxyphenyl)(4-hydroxyphenyl)methanone has a wide range of applications in scientific research, including:

Properties

IUPAC Name

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYKZYIAFUBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277556
Record name 2,4'-Dihydroxybenzophenone
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606-12-2
Record name 2,4′-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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